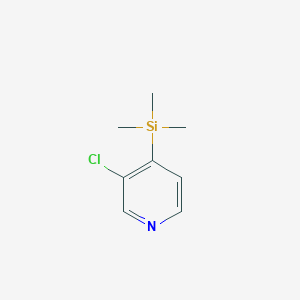
3-Chloro-4-(trimethylsilyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12ClNSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both a chloro and a trimethylsilyl group on the pyridine ring makes this compound unique and useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trimethylsilyl)pyridine typically involves the chlorination of 4-(trimethylsilyl)pyridine. One common method is the reaction of 4-(trimethylsilyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-4-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-(trimethylsilyl)pyridine.
科学的研究の応用
3-Chloro-4-(trimethylsilyl)pyridine is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-4-(trimethylsilyl)pyridine depends on the specific reaction or application. In substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the trimethylsilyl group can stabilize intermediates and facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
3-Chloropyridine: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
4-(Trimethylsilyl)pyridine: Lacks the chloro group, limiting its reactivity in substitution reactions.
3-Chloro-2-(trimethylsilyl)pyridine: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-Chloro-4-(trimethylsilyl)pyridine is unique due to the presence of both chloro and trimethylsilyl groups, which provide a balance of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various research applications.
特性
CAS番号 |
77332-78-6 |
|---|---|
分子式 |
C8H12ClNSi |
分子量 |
185.72 g/mol |
IUPAC名 |
(3-chloropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-4-5-10-6-7(8)9/h4-6H,1-3H3 |
InChIキー |
TYJBGEFQMAVKBQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















